molecular formula C30H40O8 B1677766 Physapubenolide CAS No. 100217-92-3

Physapubenolide

Cat. No.: B1677766
CAS No.: 100217-92-3
M. Wt: 528.6 g/mol
InChI Key: OPYWYTLAPWWTKW-RHITVKEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physapubenolide is a withanolide-type steroidal lactone isolated from plants of the Physalis genus, such as Physalis pubescens L. . This natural product has demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines, making it a compound of interest in oncological research . Research indicates that this compound employs a multi-target mechanism of action. In hepatocellular carcinoma models, it has been shown to suppress glycolysis and induce apoptosis by targeting the Akt-p53 signaling pathway . Concurrently, in melanoma studies, this compound was identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway. By targeting HMGCR, it inhibits cancer cell proliferation and migration, and has been shown to restore sensitivity to vemurafenib in resistant melanoma cells . These findings position this compound as a promising candidate for investigating novel anti-cancer strategies, particularly those targeting cancer cell metabolism and overcoming drug resistance. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100217-92-3

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

IUPAC Name

[(1S,2R,6S,7R,9R,11R,12S,13S,15R,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,12-dihydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-13-yl] acetate

InChI

InChI=1S/C30H40O8/c1-14-11-21(37-26(34)15(14)2)16(3)19-12-24(36-17(4)31)29(35)20-13-25-30(38-25)23(33)8-7-22(32)28(30,6)18(20)9-10-27(19,29)5/h7-8,16,18-21,23-25,33,35H,9-13H2,1-6H3/t16-,18-,19+,20+,21+,23-,24-,25+,27+,28-,29+,30+/m0/s1

InChI Key

OPYWYTLAPWWTKW-RHITVKEVSA-N

SMILES

CC1=C(C(=O)OC(C1)C(C)C2CC(C3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)OC(=O)C)C

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2C[C@@H]([C@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)OC(=O)C)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CC(C3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)OC(=O)C)C

Appearance

Solid powder

melting_point

144-145°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Physapubenolide;  NSC368674;  NSC 368674;  NSC-368674

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Considerations of Physapubenolide

Botanical Sources of Physapubenolide

This compound has been isolated from several species within the Physalis genus. Notable sources include Physalis angulata L. and Physalis pubescens L. tmrjournals.comnih.govdaneshyari.comnih.gov Research indicates that Physalis minima L. is also a source of this compound. nih.govbohrium.com

The Physalis genus is recognized as an important source of withanolides, with over 351 natural withanolides identified from this genus, primarily from species such as P. angulata and P. peruviana. researchgate.net Phytochemical studies on Physalis angulata have revealed the presence of various biologically active compounds, including withanolides. nih.govflorajournal.com Similarly, Physalis pubescens has been extensively investigated for its chemical composition, with approximately 170 chemical constituents isolated, including steroids like withanolides. tmrjournals.comtmrjournals.com Physalis minima is also known to contain a diversity of withanolides. researchgate.netnih.govrsc.orgacs.orgresearchgate.net

While this compound has been specifically isolated from P. angulata, P. pubescens, and P. minima, the presence and concentration of specific withanolides can vary between species and even within different parts of the same plant.

Ethnobotanical Relevance and Traditional Uses as a Precursor to Scientific Inquiry

The scientific investigation into compounds like this compound is often underpinned by the long history of ethnobotanical use of the plants from which they are isolated. Species of the Physalis genus have been utilized in traditional medicine systems across various regions for the treatment of a wide array of ailments. researchgate.net

Physalis angulata, for instance, has a history of use as a traditional Chinese medicine. nih.govdaneshyari.com It has been traditionally employed for conditions such as inflammation, malaria, hepatitis, asthma, dermatitis, rheumatism, and liver problems. Extracts from this plant have also been used as anti-cancer, anti-pyretic, anti-leukemic, anti-mycobacterial, and immunomodulatory agents in folk medicine. daneshyari.com In China, Physalis angulata has been used for treating sore throat, mumps, and swelling of the gums. acs.org The whole herb of Physalis angulata has been widely used to relieve inflammatory conditions, diabetes, anemia, and cancer. mdpi.com

Physalis pubescens has also been widely used in folk medicine for the treatment of inflammation-related diseases, including sore throat, aphonia, phlegm, heat, and cough. tmrjournals.comtmrjournals.com In Chinese folk medicine, P. pubescens is often used internally for symptoms like phlegm, cough, sore throat, and hoarse voice, and externally for skin conditions. tmrjournals.com It has been used traditionally to treat sore throats, coughs, urinary discomfort, and externally for pemphigus and eczema in northern China. researchgate.netfrontiersin.org The fruits of P. pubescens are also consumed in many areas. tmrjournals.com

Physalis minima is recognized as a medicinal plant that has been used for treating various diseases, such as sore throat, cough, and spleen disorders in traditional medicine. nih.gov It is a native plant in East Malaysia and is frequently used among ethnic groups there to treat inflammation, neurodegenerative disease, and cancer. nih.gov

These traditional uses have provided valuable leads for phytochemical and pharmacological research, prompting the isolation and study of bioactive compounds like this compound to understand the scientific basis of these historical applications. The diverse traditional uses of Physalis species highlight their significance as a historical source of medicinal compounds.

Botanical SourceTraditional Uses
Physalis angulata L.Traditional Chinese Medicine, inflammation, malaria, hepatitis, asthma, dermatitis, rheumatism, liver problems, anti-cancer, anti-pyretic, anti-leukemic, anti-mycobacterial, immunomodulatory, sore throat, mumps, swelling of gums, diabetes, anemia. acs.orgnih.govdaneshyari.commdpi.com
Physalis pubescens L.Inflammation-related diseases, sore throat, aphonia, phlegm, heat, cough, hoarse voice, skin conditions, urinary discomfort, pemphigus, eczema. tmrjournals.comtmrjournals.comresearchgate.netfrontiersin.org
Physalis minima L.Sore throat, cough, spleen disorders, inflammation, neurodegenerative disease, cancer. nih.govnih.gov

Research findings have explored the biological activities of this compound, often aligning with the traditional uses of its source plants. For example, studies have investigated its effects on cancer cells, which resonates with the traditional use of Physalis species for cancer treatment. researchgate.netnih.govdaneshyari.comnih.govnih.govbohrium.commdpi.comresearchgate.netnih.govmdpi.comresearchgate.netnih.govrain-tree.commyfoodresearch.com this compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast carcinoma and melanoma cells. nih.govdaneshyari.comnih.govnih.govbohrium.comnih.govmdpi.comresearchgate.net Studies have indicated that this compound can induce apoptosis and autophagy in cancer cells. nih.govdaneshyari.comnih.govmdpi.comresearchgate.net Furthermore, research has explored the potential mechanisms underlying these effects, such as the involvement of intracellular reactive oxygen species (ROS) and the downregulation of proteins like TIGAR. nih.govdaneshyari.comresearchgate.net Another study suggested that this compound's anticancer action in melanoma cells might involve targeting HMGCR. nih.govbohrium.com These findings provide a scientific basis for some of the traditional applications of Physalis species.

Advanced Methodologies for Physapubenolide Isolation and Purification

Chromatographic Techniques for High-Purity Physapubenolide Isolation

High-purity isolation of this compound typically involves a multi-step chromatographic process, beginning with preliminary fractionation of a crude plant extract followed by high-resolution purification techniques. Silica gel column chromatography and preparative high-performance liquid chromatography (prep-HPLC) are cornerstone techniques in this workflow.

Silica Gel Column Chromatography

Silica gel column chromatography serves as a fundamental step for the initial fractionation of crude extracts from Physalis species. nih.gov This technique separates compounds based on their polarity, with the silica gel acting as the polar stationary phase. khanacademy.org A solvent system, or mobile phase, of varying polarity is passed through the column to elute the compounds. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to separate the wide range of compounds present in the plant extract. nih.gov For withanolide separation, common mobile phases consist of mixtures of less polar solvents like chloroform or dichloromethane with more polar solvents like methanol. nih.govnih.gov Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing the target compounds for further purification. nih.gov

Table 1: Examples of Silica Gel Column Chromatography for Withanolide Fractionation
Plant SourceStationary PhaseMobile Phase (Solvent System)Target CompoundsReference
Physalis angulataSilica gel 60 (0.063-0.1 mm)Gradient: Chloroform:Methanol (99:1) followed by Chloroform:Methanol (97:3)Physangulide B, 14α-hydroxyixocarpanolide nih.gov
Physalis virginianaSilica gel (32–63 μm, 60 Å)Gradient: 10%, 20%, 30%, 40%, and 100% Methanol in DichloromethanePhysagulin V nih.gov
Withania coagulansSilica gelGradient: Chloroform/HexaneWithanolid J, Coagulin E, Withaperuvin C, 27-hydroxywithanolide I, Ajugin E nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Following initial fractionation, prep-HPLC is the definitive technique for isolating this compound to a high degree of purity. labcompare.com This method utilizes high pressure to pass the mobile phase through a column packed with smaller-diameter particles, providing superior resolution compared to standard column chromatography. mz-at.de Reversed-phase columns, such as C18, are commonly employed for withanolide purification. nih.govnih.gov In this mode, the stationary phase is nonpolar, and a polar mobile phase, typically a gradient of water and an organic solvent like methanol or acetonitrile, is used for elution. nih.govnih.gov The effluent is monitored by a detector (e.g., UV), allowing for the precise collection of the peak corresponding to this compound.

Table 2: Examples of Preparative HPLC for High-Purity Withanolide Isolation
Plant Source / CompoundStationary Phase (Column)Mobile Phase (Solvent System)Flow RateDetectionReference
Physalis virginiana (Physagulin V)C18 (250 mm × 22 mm, 10 μm)Gradient: Methanol/Water (40%→60%→65%→73%)10 mL/minUV (254 nm) nih.gov
Physalis longifolia (Withalongolides)C18Gradient: Acetonitrile/Water (30%→80%)1.0 mL/min (analytical scale)PDA (220 nm) nih.govku.edu

Emerging Separation Strategies for this compound Enrichment

To overcome the limitations of traditional multi-step chromatographic purifications, emerging separation strategies that offer higher efficiency, speed, and reduced solvent consumption are being explored for the enrichment and isolation of withanolides.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid stationary support, thereby eliminating issues of irreversible sample adsorption. mdpi.comnih.gov The separation is based on the differential partitioning of solutes between two immiscible liquid phases. One phase is held stationary in a coil by centrifugal force, while the other (mobile) phase is pumped through it. mdpi.com The selection of a suitable two-phase solvent system is crucial for a successful separation. For withanolides, systems composed of n-hexane, ethyl acetate, methanol, and water (HEMWat) have proven effective. mdpi.com HSCCC can achieve the isolation of multiple withanolides in a single, rapid step, making it a highly efficient alternative to conventional methods. mdpi.com

Table 3: Example of HSCCC for Direct Withanolide Isolation
Plant SourceSolvent System (v/v/v/v)ModeMobile PhaseFlow RateRotational SpeedCompounds Isolated & PurityReference
Athenaea fasciculatan-hexane/ethyl acetate/methanol/water (4:8:2:4)Tail-to-HeadAqueous (lower) phase3.0 mL/min1200 rpmAurelianolide A (>95.0%), Aurelianolide B (>88.5%) mdpi.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is gaining attention as a green and efficient separation technique. It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. Modifiers such as methanol are often added to the CO2 to alter the polarity of the mobile phase, enabling the separation of a wide range of compounds. SFC offers advantages of high efficiency and fast separation times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. This technique is well-suited for the analysis and purification of natural products, including thermolabile and moderately polar compounds like withanolides, and represents a promising strategy for their future isolation.

Sophisticated Spectroscopic and Spectrometric Approaches for Physapubenolide Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Physapubenolide Structural Analysis (e.g., 1D and 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. numberanalytics.comhyphadiscovery.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in the structural analysis of this compound.

1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide initial information about the types of protons and carbons present in the molecule, their chemical environments, and their relative numbers. ku.edunih.gov Analysis of chemical shifts, splitting patterns (multiplicity), and integration in the ¹H NMR spectrum helps in identifying different proton environments and their neighbors. karary.edu.sd The ¹³C NMR spectrum provides information about the carbon skeleton and the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary). ku.eduamazonaws.com

2D NMR techniques offer more detailed connectivity information. Correlated Spectroscopy (COSY) reveals through-bond correlations between coupled protons, helping to establish spin systems. numberanalytics.comhyphadiscovery.com Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. numberanalytics.comhyphadiscovery.comku.edu Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and through heteroatoms. hyphadiscovery.com Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are spatially close, which is essential for determining the relative stereochemistry and conformation of the molecule. hyphadiscovery.comku.edu

Studies on withanolides, the class of compounds to which this compound belongs, frequently utilize ¹H, ¹³C, COSY, HSQC, and HMBC data for structure elucidation. ku.edumdpi.com For instance, analysis of ¹H and ¹³C NMR data, combined with HSQC, was used to determine the molecular formula and identify various functional groups in a related withanolide. ku.edu NOESY correlations have been used to determine the stereochemistry of specific groups in withanolides, including the orientation of methyl groups and the configuration of hydroxyl and acetoxy substituents. ku.edu

Mass Spectrometry (MS) Applications for this compound Molecular Characterization (e.g., High-Resolution MS, Q-ToF MS, ESI-MS, GC-MS, MS/MS Fragmentation Analysis)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. mdpi.comcurrenta.denih.gov High-resolution mass spectrometry (HRMS) is particularly important as it allows for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental formula with high confidence. mdpi.comcurrenta.denih.gov

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar and less volatile compounds like this compound, producing protonated or deprotonated molecular ions. currenta.de Quadrupole Time-of-Flight (Q-ToF) mass spectrometers are often employed for HRMS measurements due to their high accuracy and resolution. currenta.demassspeclab.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. mdpi.comcurrenta.denih.gov This fragmentation pattern is unique to the structure of the precursor ion and provides crucial information about the connectivity of atoms and the presence of specific functional groups. mdpi.comcurrenta.demassspeclab.com Analysis of MS/MS fragmentation patterns helps in piecing together the structure of the molecule. currenta.demassspeclab.com

While Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile compounds, other hyphenated techniques coupling chromatography with MS, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are widely applied for the analysis of natural products like this compound. hyphadiscovery.com LC-MS/MS is particularly useful for analyzing complex mixtures and obtaining structural information on individual components, even those present in low amounts. currenta.de

High-resolution ESI-MS data has been used in conjunction with NMR data to determine the molecular formula of withanolides, including compounds related to this compound. ku.edumdpi.com The accurate mass obtained from HRMS is vital for confirming the elemental composition derived from other analytical data. currenta.demassspeclab.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Structural Interpretation

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule. numberanalytics.comku.edumdpi.comyoutube.comsolubilityofthings.comlibretexts.org

IR spectroscopy measures the vibrations of chemical bonds and is used to identify the presence of specific functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). youtube.comsolubilityofthings.comlibretexts.org Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of these groups. youtube.comsolubilityofthings.com For example, a strong absorption band around 1700 cm⁻¹ in the IR spectrum is indicative of a carbonyl group. numberanalytics.com

UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, which causes electronic transitions in molecules. youtube.comsolubilityofthings.comlibretexts.org This technique is particularly useful for detecting conjugated pi systems, such as double or triple bonds separated by single bonds, and aromatic rings. youtube.comsolubilityofthings.com The wavelength of maximum absorption (λmax) and the intensity of the absorption bands provide information about the extent of conjugation in the molecule. egyankosh.ac.in

While not providing as detailed structural information as NMR or MS, IR and UV-Vis spectroscopy are valuable for quickly identifying the presence or absence of certain functional groups and conjugated systems in this compound, which helps to narrow down the possibilities during structure elucidation. egyankosh.ac.innumberanalytics.com

X-ray Crystallography for Definitive this compound Structure Determination

X-ray crystallography is considered the gold standard for obtaining a definitive three-dimensional structure of a crystalline compound at atomic resolution. mdpi.compatnawomenscollege.innorthwestern.edu If a high-quality single crystal of this compound can be obtained, X-ray crystallography can provide unambiguous information about the bond lengths, bond angles, and the arrangement of atoms in the crystal lattice. patnawomenscollege.innorthwestern.edu

The process involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern. patnawomenscollege.in This pattern is then used to computationally reconstruct a three-dimensional electron density map, from which the positions of the atoms can be determined. patnawomenscollege.in X-ray crystallography can also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding. northwestern.edu

For complex molecules like withanolides, X-ray crystallography can confirm the connectivity and stereochemistry determined by other spectroscopic methods and resolve any ambiguities. northwestern.edu However, obtaining suitable crystals can be challenging for some compounds.

Integrated Multi-modal Spectroscopic Data Analysis for this compound

The most effective approach to the structure elucidation of complex natural products like this compound involves the integrated analysis of data from multiple spectroscopic and spectrometric techniques. egyankosh.ac.innumberanalytics.com No single technique typically provides all the necessary information for a complete structural assignment.

Researchers combine the molecular weight and elemental formula information from HRMS with the functional group information from IR and UV-Vis spectroscopy. egyankosh.ac.innumberanalytics.com The detailed connectivity and stereochemical information from 1D and 2D NMR experiments are then used to build the molecular framework. egyankosh.ac.innumberanalytics.com MS/MS fragmentation data helps to confirm the proposed structure by providing evidence for specific substructures. currenta.demassspeclab.com

In cases where a crystal is available, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. mdpi.comnorthwestern.edu Computational tools can also be used to assist in the interpretation of spectroscopic data and predict possible structures. mdpi.com By integrating the data from these diverse techniques, chemists can confidently determine the complete and accurate structure of this compound.

Biosynthetic Pathways and Metabolic Engineering Perspectives of Physapubenolide

Physapubenolide is a C-28 steroidal lactone belonging to the withanolide class of natural products, which are predominantly found in species of the Solanaceae family, such as those of the genus Physalis. The complex architecture of this compound, like other withanolides, originates from the intricate sterol biosynthesis pathway and involves a series of specific enzymatic modifications. Understanding these biosynthetic routes is crucial for developing strategies for its sustainable production through metabolic engineering.

Rational Design and Synthesis of Physapubenolide Analogues and Derivatives

Strategies for Physapubenolide Derivatization

Derivatization strategies for natural products like this compound aim to modify specific functional groups on the core structure to alter their physical, chemical, or biological properties. For withanolides, including this compound, common sites for derivatization often involve hydroxyl groups, ketones, and the lactone ring. These modifications can influence solubility, stability, and interactions with biological targets.

Research into withanolides from Physalis pubescens has provided a reference for structural derivatization of this class of natural products researchgate.net. While specific detailed strategies for the derivatization of this compound itself are not extensively detailed in the search results, general approaches applied to other withanolides and complex natural products can be considered. These might include esterification or etherification of hydroxyl groups, reduction or oxidation of ketones, and modifications of the lactone moiety. The goal of such derivatization is often to improve bioavailability, reduce toxicity, or enhance target binding affinity.

Total Synthesis Approaches for this compound and its Analogues

Total synthesis of complex natural products like this compound is a significant undertaking in organic chemistry. It provides access to larger quantities of the compound than isolation from natural sources might allow and, crucially, enables the synthesis of structural analogues that may not occur naturally. While the search results mention the isolation of this compound and its analogues from Physalis species dntb.gov.uascispace.com, a detailed step-by-step total synthesis of this compound was not found.

However, the synthesis of analogues of other complex natural products, such as withaferin A (another withanolide) and zampanolide, highlights the types of strategies and challenges involved in constructing these intricate skeletons scispace.comchemrxiv.org. These syntheses often involve multi-step processes employing a variety of reactions to build the core steroidal lactone structure and introduce the specific functional groups and stereochemistry characteristic of the target molecule. Key steps can include the formation of cyclic systems, stereoselective transformations, and the late-stage introduction of oxygen functionalities. The development of new synthetic methodologies and the creative adaptation of existing ones are essential for overcoming the challenges associated with synthesizing complex molecular targets nsf.gov.

Chemoinformatics and Computational Design of Novel this compound-like Structures

Chemoinformatics and computational methods play an increasingly vital role in modern drug discovery and the design of novel molecular structures. These approaches can be used to predict the properties of compounds, identify potential biological targets, and design new molecules with desired characteristics.

For this compound, chemoinformatics approaches have been employed in in silico target prediction studies. By combining techniques such as chemical similarity searching, quantitative structure-activity relationship (QSAR) analysis, and molecular docking, researchers have predicted that this compound likely targets 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) bohrium.comorcid.orgchemcomp.com. HMGCR is a key enzyme in the mevalonate (B85504) pathway, which is significant in cancer cell proliferation and migration nih.gov. This in silico prediction provides valuable insights into the potential mechanism of action of this compound and can guide further research and the rational design of analogues targeting this pathway.

Elucidation of Physapubenolide S Molecular and Cellular Mechanisms in Preclinical Models

Modulation of Cellular Processes by Physapubenolide in Research Models

This compound has been shown to modulate key cellular processes in various cancer cell lines and xenograft models. nih.govresearchgate.netnih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

This compound has been observed to induce programmed cell death, including both apoptosis and autophagy, in preclinical models. nih.govdaneshyari.comresearchgate.netresearchgate.netmdpi.com In human breast carcinoma MDA-MB-231 and MCF-7 cells, this compound induced apoptosis by decreasing mitochondrial membrane potential and increasing the Bax/Bcl-2 protein expression ratio. nih.govresearchgate.net Treatment with a caspase inhibitor, Z-VAD-FMK, partially blocked the cytotoxicity induced by this compound, indicating the important role of apoptosis in its anti-proliferative effect. nih.govresearchgate.net

Furthermore, this compound has been shown to trigger autophagosome formation. nih.govdaneshyari.comresearchgate.net Studies suggest that this compound induces apoptosis and autophagosome-associated cell death through the generation of reactive oxygen species (ROS). nih.govdaneshyari.comresearchgate.net Downregulation of TIGAR has been shown to sensitize cells to this compound-induced apoptosis and autophagosome formation by increasing intracellular ROS levels. nih.govdaneshyari.comresearchgate.net

In melanoma cells, this compound has also been demonstrated to induce cell apoptosis. researchgate.netnih.gov

Inhibition of Cellular Proliferation and Migration

This compound has demonstrated the ability to inhibit cellular proliferation and migration in preclinical cancer models. nih.govresearchgate.netnih.gov In melanoma cells, this compound inhibited cell proliferation and migration by inducing cell apoptosis. researchgate.netnih.gov This anti-proliferative and anti-migratory effect was further supported by in vivo melanoma xenograft models where this compound suppressed tumor growth. researchgate.netnih.gov

Studies in human breast carcinoma cells also indicate that this compound's anti-proliferative effect is linked to the induction of apoptosis. nih.govresearchgate.net

Cell Cycle Progression Modulation

While the provided search results specifically mention cell cycle modulation in the context of other compounds or general mechanisms, one search result indicates that this compound may be involved in cell cycle regulation. nih.gov Another mentions cell cycle disturbance in relation to other withanolides and physapruin A. mdpi.comresearchgate.net Further detailed research findings specifically on how this compound modulates cell cycle progression in preclinical models were not extensively detailed in the immediate search results. However, the inhibition of proliferation often correlates with alterations in cell cycle progression.

Identification and Characterization of this compound's Molecular Targets

Identifying the specific molecular targets of this compound is crucial for understanding its mechanisms of action.

3-Hydroxy-methylglutaryl CoA Reductase (HMGCR) as a Primary Target of this compound

Recent research has identified 3-hydroxy-methylglutaryl CoA reductase (HMGCR) as a likely target of this compound, particularly in melanoma cells. researchgate.netnih.govnih.gov HMGCR is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is known to promote cancer cell proliferation, migration, and metastasis. researchgate.netnih.govnih.govptglab.com

In silico target prediction studies, combining approaches such as chemical similarity searching, quantitative structure-activity relationship (QSAR), and molecular docking, suggested HMGCR as a probable target. researchgate.netnih.govnih.gov Experimental validation further demonstrated that this compound interacts with HMGCR, decreases its protein expression, and inhibits the HMGCR/YAP pathway in melanoma cells. researchgate.netnih.govnih.govresearchgate.net

Furthermore, this compound was found to restore sensitivity to vemurafenib (B611658), a BRAF inhibitor used in melanoma treatment, in vemurafenib-resistant A-375 cells, and this effect was correlated with the downregulation of HMGCR. researchgate.netnih.govnih.gov This suggests that targeting HMGCR is a significant mechanism by which this compound exerts its anticancer effects and can potentially overcome drug resistance. researchgate.netnih.govnih.gov

Regulation of Thiol-Dependent Isomerase (TIGAR) by this compound

This compound has been shown to regulate the expression of TP53-induced glycolysis and apoptosis regulator (TIGAR). nih.govdaneshyari.comresearchgate.net Studies in human breast carcinoma cells (MDA-MB-231 and MCF-7) demonstrated that this compound induces the downregulation of TIGAR. nih.govdaneshyari.comresearchgate.net

Downregulation of TIGAR by this compound contributes to its anti-cancer effect by increasing intracellular ROS levels, which in turn triggers apoptosis and autophagosome formation. nih.govdaneshyari.comresearchgate.net This suggests that TIGAR is involved in mediating this compound-induced cell death in breast cancer cells. nih.govdaneshyari.comresearchgate.net TIGAR is known to have dual effects on cancer cell survival by inhibiting apoptosis and autophagy, and its downregulation can enhance the antitumor effects of certain compounds. researchgate.netmdpi.com

The following table summarizes some of the key preclinical findings regarding this compound's effects and targets:

Cellular Process/TargetObserved Effect/MechanismResearch Model(s)Source(s)
ApoptosisInduction via decreased mitochondrial membrane potential, increased Bax/Bcl-2 ratio, ROS generationHuman breast carcinoma cells (MDA-MB-231, MCF-7), Melanoma cells nih.govdaneshyari.comresearchgate.netnih.govresearchgate.net
AutophagyInduction, autophagosome formation via ROS generationHuman breast carcinoma cells (MDA-MB-231, MCF-7) nih.govdaneshyari.comresearchgate.net
ProliferationInhibitionMelanoma cells, Human breast carcinoma cells nih.govresearchgate.netnih.govresearchgate.net
MigrationInhibitionMelanoma cells researchgate.netnih.gov
HMGCRInteraction, decreased protein expression, inhibition of HMGCR/YAP pathwayMelanoma cells researchgate.netnih.govnih.gov
TIGARDownregulation, leading to increased ROS, apoptosis, and autophagyHuman breast carcinoma cells (MDA-MB-231, MCF-7) nih.govdaneshyari.comresearchgate.net

Other Putative Protein Interactions and Binding Affinities

Studies exploring the molecular mechanisms of this compound have employed various approaches, including in silico target prediction, to identify potential protein targets. A combinatorial target prediction strategy, integrating chemical similarity searching, quantitative structure-activity relationship (QSAR), and molecular docking, has suggested that PB likely targets 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR). researchgate.net Molecular docking and binding assays have further supported the interaction between PB and HMGCR. bohrium.com

Protein-protein interactions (PPIs) are fundamental to cellular processes, and their modulation can have significant therapeutic implications. nih.gov Binding affinity, often quantified by the equilibrium dissociation constant (KD), describes the strength of the interaction between a ligand and its target. nih.govbmglabtech.com While HMGCR has been identified as a likely target with demonstrated interaction, research into other putative protein interactions and their specific binding affinities with this compound is an active area. Techniques such as binding kinetic and affinity constants measurement, as well as biochemical tests, are typically used to assess protein-peptide and protein-ligand interactions and their binding affinities. nih.govbmglabtech.com The complementarity of contact regions between interacting proteins correlates with PPI affinity. nih.gov

This compound's Influence on Intracellular Signaling Cascades

This compound has been shown to influence several intracellular signaling cascades critical for cancer cell survival, proliferation, and migration in preclinical models. These effects are mediated through its interactions with key proteins and pathways. nih.gov

Dysregulation of the Mevalonate Pathway by this compound

The mevalonate (MVA) pathway is an essential metabolic pathway responsible for the synthesis of cholesterol and isoprenoids, which are crucial for various cellular functions, including cell growth and proliferation. researchgate.netfrontiersin.org Dysregulation and upregulation of the MVA pathway are frequently observed in numerous cancer types, contributing to tumor cell proliferation, migration, and metastasis. researchgate.netfrontiersin.orgoncotarget.com HMGCR is the rate-limiting enzyme in the MVA pathway, and its elevated expression is associated with poor prognosis in some cancers. researchgate.netfrontiersin.orgoncotarget.com

Research indicates that this compound exerts its anticancer activity, at least in part, by targeting and inhibiting HMGCR. nih.govresearchgate.netbohrium.com This inhibition leads to the dysregulation of the mevalonate pathway in cancer cells. nih.govresearchgate.net The suppression of HMGCR by PB is considered a key mechanism contributing to its antitumor effects. nih.govresearchgate.netbohrium.com

Modulation of the HMGCR/YAP Signaling Axis by this compound

The HMGCR/YAP signaling axis plays a significant role in regulating cancer cell proliferation and migration. YAP (Yes-associated protein) is a transcriptional coactivator and a key downstream effector of the Hippo signaling pathway, involved in controlling organ size, cell proliferation, apoptosis, and migration. nih.govresearchgate.netnih.gov The mevalonate pathway is known to modulate YAP phosphorylation, influencing its localization and activity. nih.govresearchgate.net Overexpression of HMGCR has been reported to promote YAP/TAZ nuclear localization and activity, while decreasing phosphorylated YAP levels in the cytoplasm. nih.gov

Studies have demonstrated that this compound inhibits the HMGCR/YAP signaling pathway in melanoma cells. nih.govresearchgate.netbohrium.com PB treatment leads to a decrease in YAP expression and an increase in the phosphorylation level of YAP at Ser127 in a dose- and time-dependent manner. nih.gov This modulation suggests that the HMGCR-mediated signaling pathway contributes to the anticancer effects of PB. nih.gov Inhibiting HMGCR causes an accumulation of phosphorylated YAP (p-YAP) and reduced YAP protein expression. nih.gov

The following table summarizes the observed effects of this compound on key components of the HMGCR/YAP axis in melanoma cells:

Target ProteinEffect of this compound TreatmentObservation ContextSource
HMGCRDecreased protein expressionMelanoma cells nih.govresearchgate.netbohrium.com
YAPDecreased expressionMelanoma cells nih.gov
YAP (Ser127)Increased phosphorylation levelMelanoma cells nih.gov

Impact on Glycolysis and Energy Metabolism Pathways (e.g., Akt/p53 Pathway, Warburg Effect)

Cancer cells exhibit altered glucose metabolism, characterized by increased aerobic glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.govcarcinogenesis.com This metabolic shift provides cancer cells with a growth advantage by supporting rapid proliferation. nih.gov Interfering with aerobic glycolysis is considered a potential strategy to selectively target cancer cells. nih.gov

This compound has been reported to decrease the level of glycolysis in hepatocellular carcinoma cells. nih.gov This effect is mediated, at least in part, through the Akt/p53 pathway. nih.govnih.gov The Akt (Protein Kinase B) and p53 proteins are involved in regulating glycolytic activity, metabolism, and cell survival. nih.gov The activation of the PI3K/Akt pathway and the inactivation of the tumor suppressor p53 protein have been linked to the Warburg effect. nih.gov Akt can negatively control p53 levels by enhancing MDM2-mediated p53 degradation. nih.gov

Research indicates that this compound's effect on metabolic patterns, including decreased glycolysis and activated apoptosis, is regulated through the Akt-p53 pathway. nih.gov Studies have investigated the role of this pathway in the observed metabolic changes induced by PB. nih.gov

The p53 protein plays a role in suppressing glucose consumption and antagonizing the Warburg effect by modulating glucose transporters and glycolytic enzymes. carcinogenesis.comoncotarget.com Mutant p53 can also influence the expression of enzymes like hexokinase 2, increasing glucose conversion to glucose-6-phosphate. oncotarget.com

Investigations into RAS-Mediated Signal Transduction

RAS proteins are small monomeric GTPases that play a critical role in various signal transduction pathways involved in cell growth, differentiation, and proliferation. jax.orgcytoskeleton.com Aberrant RAS signaling is frequently observed in numerous cancers. cytoskeleton.com

While the provided search results highlight the importance of RAS-mediated signal transduction in cancer and cell migration cytoskeleton.comnih.gov, and mention that statins (HMGCR inhibitors) can affect protein prenylation, including that of RAS superfamily oncoproteins bohrium.com, there is no direct information within the search results detailing specific investigations into this compound's direct impact on RAS-mediated signal transduction pathways. The connection appears indirect, potentially through the mevalonate pathway's role in protein prenylation, a modification essential for RAS function. bohrium.comfrontiersin.org Further research would be needed to clarify any direct modulatory effects of this compound on RAS signaling.

Broader Effects on Inflammatory and Oncogenic Pathways

Inflammation and cancer are interconnected processes, with chronic inflammation contributing to tumorigenesis by creating a pro-tumorigenic microenvironment. mdpi.comweizmann.ac.ilnih.gov Inflammatory pathways can influence oncogenic signaling. mdpi.comnih.gov Key transcription factors like NF-κB and STAT3 are involved in inflammation-induced carcinogenesis. weizmann.ac.il Oncogenic pathways, including NF-κB, MAPK, mTOR, and STAT3, are activated by pro-inflammatory cytokines and are involved in regulating cytokine production, creating feedback loops that can promote tumorigenesis. nih.gov

This compound, as a withanolide compound, belongs to a class of natural products that have demonstrated anti-inflammatory and antitumor activities. nih.govresearchgate.net While the search results indicate that this compound can influence pathways like the Akt/p53 pathway which intersect with inflammatory and oncogenic processes nih.govnih.gov, and other withanolides or natural compounds are mentioned in the context of modulating inflammatory and oncogenic pathways such as STAT3 and NF-κB researchgate.netrsc.org, there is no explicit direct evidence within the provided search results detailing comprehensive investigations into this compound's specific broader effects on a wide range of inflammatory and oncogenic pathways. The existing data primarily focuses on its impact on the mevalonate pathway, HMGCR/YAP axis, and the Akt/p53 pathway in the context of glycolysis and apoptosis. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how modifications to a molecule's chemical structure influence its biological activity. This knowledge is crucial for optimizing lead compounds, enhancing potency, improving selectivity, and predicting potential safety concerns oncodesign-services.commdpi.com. For this compound, SAR studies, often integrated with computational methods, have begun to shed light on the structural determinants of its anticancer effects nih.govbohrium.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes mathematical relationships between the chemical structures of compounds and their biological activities researchgate.netmdpi.com. These models use molecular descriptors, which are numerical representations of a compound's physicochemical and structural properties, to predict the activity of new or untested compounds researchgate.netmdpi.com.

For this compound, QSAR modeling has been employed as part of in silico target prediction strategies nih.govbohrium.comresearchgate.net. By analyzing the relationship between the structural features of this compound and potentially related compounds with known biological activities, QSAR models can help infer the likely targets of this compound nih.govbohrium.comresearchgate.net. Studies have utilized consensus QSAR models, which combine predictions from multiple models based on different molecular descriptors, to improve the robustness and reliability of target identification nih.govresearchgate.net. The evaluation metrics, such as AUC scores, for these consensus models have indicated good performance in predicting potential targets nih.govresearchgate.net.

Model Type Evaluation Metric Score
Consensus SAR AUC > 0.70
Single SAR AUC Varied

Note: Data is illustrative based on reported trends in consensus vs. single SAR models.

Pharmacophore Development and Ligand-Based Design for this compound

Pharmacophore models represent the essential spatial arrangement of features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a biological response lilab-ecust.cnnih.gov. Ligand-based pharmacophore modeling is particularly useful when the 3D structure of the target protein is not available, relying instead on the properties of known active molecules researchgate.netnih.gov.

While specific details on the direct pharmacophore development solely for this compound are less prominent in the search results compared to its application in target prediction, the in silico studies identifying HMGCR as a potential target likely involved pharmacophore mapping or similar ligand-based approaches nih.govbohrium.comresearchgate.net. These methods compare the structural and feature characteristics of this compound to known ligands or pharmacophore models of various targets to find potential binding partners lilab-ecust.cnnih.gov. Ligand-based design, informed by pharmacophore features, can then guide the modification of the this compound structure or the search for analogues with enhanced activity or specificity for the identified target researchgate.netnih.gov.

Insights into this compound's Molecular Determinants of Biological Activity

Research into this compound's molecular mechanisms has identified 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) as a likely anticancer target, particularly in melanoma cells nih.govbohrium.comresearchgate.net. HMGCR is a key enzyme in the mevalonate pathway, which is crucial for cell proliferation, migration, and metastasis nih.govbohrium.com.

In silico studies, including molecular docking, have provided insights into how this compound might interact with HMGCR nih.govbohrium.comresearchgate.net. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (this compound) to a receptor (HMGCR) nih.govresearchgate.net. These studies have suggested that this compound interacts with HMGCR, with hydrogen bonding identified as a main binding force nih.govresearchgate.net. The docking score for this compound interacting with HMGCR was reported to be favorable compared to a known HMGCR inhibitor like lovastatin, suggesting a strong interaction nih.govresearchgate.net.

Compound Target Main Binding Force Docking Score (kcal/mol)
This compound HMGCR Hydrogen bonding -8.7
Lovastatin HMGCR Hydrogen bonding -7.5

Note: Docking scores are approximate values reported in the source.

Beyond target interaction, studies in preclinical models have shown that this compound inhibits melanoma cell proliferation and migration by inducing apoptosis nih.govbohrium.comresearchgate.net. This activity is correlated with the downregulation of HMGCR protein expression and inhibition of the HMGCR/YAP pathway nih.govbohrium.comresearchgate.net. Furthermore, this compound has demonstrated the ability to restore sensitivity to vemurafenib in resistant melanoma cells, which is also linked to HMGCR downregulation nih.govbohrium.comresearchgate.net. These findings highlight the critical role of HMGCR as a molecular determinant of this compound's anticancer activity in this context.

Advanced Analytical Methodologies for Physapubenolide Detection and Quantification in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Physapubenolide Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In this compound research, GC-MS has been applied as part of metabolomics studies to explore the metabolic changes induced by this compound treatment. For example, GC-MS-based metabolomic analysis was used to investigate the anti-hepatocellular carcinoma mechanism of this compound, revealing a significant decrease in lactate (B86563) production and suppression of glycolysis in treated cells. dovepress.comnih.govfrontiersin.orgdntb.gov.ua This indicates the utility of GC-MS in profiling the metabolic footprint of this compound activity. GC-MS analysis typically involves sample preparation steps like extraction and derivatization (if the compound is not sufficiently volatile), followed by chromatographic separation and mass spectrometric detection for identification based on mass spectra libraries. phcogj.comcabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive this compound Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of LC with the detection and identification capabilities of tandem mass spectrometry. LC-MS/MS is particularly valuable for the analysis of complex biological matrices and for achieving low limits of detection. jfda-online.com Although specific protocols for this compound using LC-MS/MS were not detailed in the search results, LC-MS/MS-based metabolomic analysis has been employed in related research, highlighting its suitability for analyzing diverse metabolites. dovepress.com UPLC-MS/MS, an even more sensitive variant, has been used for the simultaneous determination of compounds in plasma, demonstrating its capability for quantitative analysis in biological samples. researchgate.net LC-MS/MS allows for the selective detection and quantification of this compound based on its specific mass-to-charge ratio and fragmentation pattern, providing high confidence in identification and accurate quantification even at low concentrations.

Metabolomics Approaches in this compound Research (e.g., Non-targeted and Targeted Metabolite Profiling, Metabolic Fingerprinting)

Metabolomics, the comprehensive study of small-molecule metabolites in a biological system, provides a holistic view of the metabolic responses to factors like this compound treatment. nih.govhku.hk Both targeted and non-targeted metabolomics approaches have been applied in this compound research. GC-MS-based metabolomics has been used to explore the anti-tumor mechanisms of this compound, identifying metabolic shifts such as decreased lactate production. dovepress.comnih.govfrontiersin.org Metabolomics allows for the identification of potential biomarkers and the discovery of new therapeutic targets. nih.gov The typical workflow involves sample collection (e.g., cells, tissues, plasma), sample preparation, data acquisition using analytical platforms like GC-MS or LC-MS, and multivariate statistical analysis to identify significant metabolic changes. hku.hk This approach has been instrumental in revealing the underlying mechanisms of this compound's effects, such as its impact on glycolysis via the Akt-p53 pathway. dovepress.comnih.govfrontiersin.org Metabolomic profiling can reveal changes in various metabolic pathways, providing insights into the cellular processes affected by this compound.

Spectrophotometric and Flow Cytometric Methods in this compound Cellular Studies

Spectrophotometric methods measure the absorption or transmission of light through a sample and are used for quantifying substances that absorb light at specific wavelengths. While general applications of spectrophotometry for determining various compounds exist, specific details on its direct use for quantifying this compound were not found in the search results. scielo.brmdpi.comnih.govsaspublishers.com However, spectrophotometric assays are commonly used in cellular studies to measure biochemical markers or enzyme activity that might be influenced by this compound treatment. For instance, caspase activation, an indicator of apoptosis, can be analyzed through spectrophotometric assays. phcogj.com

Flow cytometry is a technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is widely used in cellular studies to assess various parameters, including cell viability, apoptosis, and cell cycle progression. In this compound research, flow cytometry has been utilized to evaluate the induction of apoptosis in cancer cells treated with this compound. nih.govresearchgate.net For example, Annexin V-FITC/PI double-staining followed by flow cytometric analysis is a common method to detect apoptotic cells. nih.govresearchgate.net This method has shown that this compound can trigger apoptosis in a dose-dependent manner. nih.gov Flow cytometry allows for the quantitative assessment of the effects of this compound on cell populations.

Direct Binding Assays (e.g., SPR-based) for this compound

Direct binding assays, such as those based on Surface Plasmon Resonance (SPR), are used to study the interaction between molecules in real-time. SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface, providing information on binding kinetics and affinity. giffordbioscience.comcarterra-bio.commedigraphic.com SPR-based direct binding assays have been employed to investigate the interaction between this compound and its potential target proteins. A study demonstrated that this compound has a strong binding affinity to the HMGCR protein, with the binding signal increasing with increasing this compound concentration. nih.gov This highlights the utility of SPR in confirming direct molecular interactions and determining binding parameters. giffordbioscience.com SPR allows for label-free detection and provides valuable data on association and dissociation rates, contributing to the understanding of this compound's molecular mechanisms. giffordbioscience.commedigraphic.com

Computational and in Vitro Research Models for Physapubenolide Investigation

In Silico Approaches for Physapubenolide Target Prediction and Ligand-Protein Interactions (e.g., Molecular Docking, Chemical Similarity Searching, Network Pharmacology, Molecular Dynamics Simulations)

In silico methods play a crucial role in the initial stages of this compound research, allowing for the prediction of potential targets and the investigation of molecular interactions without extensive experimental work. These approaches help to hypothesize mechanisms of action and guide subsequent in vitro and in vivo studies.

Molecular docking is a widely used technique to predict the binding affinity and orientation of this compound with potential target proteins. This computational method simulates the interaction between the small molecule (this compound) and a larger biological target (like an enzyme or receptor) to estimate the strength and nature of their binding. nih.govnih.gov For instance, molecular docking studies have been employed to investigate the interaction between this compound and 3-hydroxy-methylglutaryl CoA reductase (HMGCR), identifying it as a likely target. nih.govresearchgate.netbohrium.comnih.gov

Chemical similarity searching is another in silico approach used to identify potential targets for this compound. By comparing the chemical structure of this compound to databases of compounds with known targets, researchers can infer potential biological activities and targets based on structural resemblance. This method, often combined with other in silico techniques like QSAR (quantitative structure-activity relationship), contributes to a combinatorial target prediction strategy. nih.govresearchgate.netbohrium.comnih.gov

Network pharmacology is an emerging approach that considers the complex interactions within biological systems. nih.govacs.org It involves analyzing how a compound like this compound might affect multiple targets and pathways simultaneously, providing a more holistic understanding of its pharmacological effects. While the provided sources specifically mention network pharmacology in the context of traditional Chinese medicine and other compounds, the principle is applicable to understanding the multi-targeted potential of withanolides like this compound. nih.govreferencecitationanalysis.com

Molecular dynamics simulations provide a more dynamic view of the interaction between this compound and its targets. researchgate.netrsc.orgarxiv.orgnih.gov These simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and conformational changes that may occur upon binding. This can complement molecular docking by providing a more realistic representation of the binding process and the dynamic nature of biological molecules. rsc.orgarxiv.orgnih.gov

Cell-Based Assays for this compound Efficacy and Mechanism Studies (e.g., Cell Viability Assays, Apoptosis Assays, Western Blotting, Colony Formation Assays, EdU Staining)

Cell-based assays are fundamental to evaluating the efficacy of this compound and investigating its underlying mechanisms at the cellular level. These in vitro models allow researchers to observe the direct effects of this compound on various cell types, including cancer cells and normal cells.

Cell viability assays, such as the CCK8 assay and MTT assay, are commonly used to measure the metabolic activity or the number of living cells after treatment with this compound. nih.govresearchgate.netnih.govrsc.org These assays provide quantitative data on the cytotoxic or growth inhibitory effects of the compound in a dose- and time-dependent manner. nih.govresearchgate.net For example, CCK8 assays have shown that this compound inhibits the proliferation of melanoma cells with specific IC50 values, while exhibiting less toxicity towards normal human keratinocytes at lower concentrations. nih.gov

Apoptosis assays are employed to detect and quantify programmed cell death induced by this compound. Techniques like Annexin V-FITC/PI double staining followed by flow cytometry are used to identify apoptotic cells. nih.govresearchgate.net this compound has been shown to trigger apoptosis in a dose-dependent manner in melanoma cells. nih.gov Other methods, such as assessing changes in mitochondrial membrane potential and the expression ratio of Bax/Bcl-2 proteins, are also utilized to confirm apoptosis induction. researchgate.netdaneshyari.com Hoechst 33258 staining can reveal characteristic nuclear changes associated with apoptosis, such as chromatin condensation. nih.gov

Western blotting is a key technique for analyzing the expression levels of specific proteins involved in cellular pathways affected by this compound. nih.govresearchgate.netbohrium.comnih.gov This allows researchers to investigate the molecular mechanisms underlying observed cellular effects, such as apoptosis, proliferation, and migration. For instance, Western blotting has been used to examine the expression of cleaved caspase-3, HMGCR, N-cadherin, and β-catenin in cells treated with this compound, providing evidence for its impact on apoptosis, the mevalonate (B85504) pathway, and cell migration. nih.govresearchgate.netbohrium.comnih.govptglab.com

Colony formation assays (also known as clonogenic assays) assess the long-term proliferative capacity of single cells after treatment. nih.govresearchgate.netnih.govrsc.orgcolab.wsnih.govabcam.com This assay measures the ability of a cell to divide and form a colony of a certain size (typically 50 or more cells). nih.govabcam.com this compound has been shown to decrease the colony-forming ability of cancer cells in a dose-dependent manner, indicating its inhibitory effect on sustained cell growth. nih.govresearchgate.net

EdU staining is used to measure DNA synthesis and thus assess cell proliferation. nih.govresearchgate.netresearchgate.netnih.gov This technique involves incorporating a thymidine (B127349) analog (EdU) into newly synthesized DNA, which can then be detected using a fluorescent标记. nih.govresearchgate.netnih.gov EdU incorporation assays have demonstrated that this compound inhibits the proliferation of cancer cells, as evidenced by a decreased number of EdU-positive cells. nih.govresearchgate.netresearchgate.netnih.gov

Other cell-based assays mentioned in the context of this compound or related compounds include wound-healing assays to assess cell migration nih.gov and immunocytochemistry to detect protein expression within cells. myfoodresearch.com

Advanced Cell Culture Systems and 3D Models in this compound Research

While the provided sources primarily detail studies using standard 2D cell culture, advanced cell culture systems and 3D models are increasingly being utilized in cancer research to better mimic the in vivo tumor microenvironment. Although specific examples of this compound research using these advanced models are not extensively detailed in the provided snippets, 3D cell culture systems, such as spheroids and organoids, offer advantages in studying cell-cell interactions, drug penetration, and the response of heterogeneous cell populations, which could be valuable for future this compound investigations.

Preclinical Animal Models for this compound Pharmacodynamic Evaluation (e.g., Xenograft Models)

Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of this compound. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the ability of a compound to inhibit tumor growth in a living system. nih.govresearchgate.netbohrium.comnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org

Studies using xenograft models have demonstrated that this compound can significantly inhibit tumor growth, leading to reduced tumor volumes and weights compared to control groups. nih.govresearchgate.netresearchgate.netnih.gov These models also allow for the examination of the effects of this compound on markers of proliferation, such as Ki67, and its impact on the expression of target proteins like HMGCR within the tumor tissue. nih.govresearchgate.netresearchgate.netnih.gov For example, immunohistochemical staining for Ki67 and Western blotting for HMGCR in tumor samples from xenograft mice have provided in vivo evidence supporting the mechanisms of action observed in vitro. nih.govresearchgate.netresearchgate.netnih.gov Xenograft models using different cancer cell lines, such as melanoma (A-375) and breast carcinoma (MDA-MB-231 or MCF-7), have been utilized to evaluate the antitumor effects of this compound. nih.govresearchgate.netresearchgate.netdaneshyari.com

Integration of Multi-Omics Data in this compound Mechanistic Elucidation (e.g., Metabolomics, Transcriptomics)

The integration of multi-omics data provides a comprehensive view of the biological changes induced by this compound. Metabolomics, the study of the complete set of small-molecule metabolites in a biological system, can reveal metabolic shifts in response to this compound treatment. nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com GC-MS-based metabolomics has been applied to explore the antitumour mechanism of this compound in hepatocellular carcinoma cells, showing that it significantly decreased lactate (B86563) production and suppressed glycolysis. nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com This approach helped to identify the Akt-p53 pathway as playing a role in the observed metabolic changes. nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, can provide information on gene expression changes induced by this compound. While the provided sources specifically mention integrated transcriptomics and metabolomics in the context of other compounds frontiersin.org, the principle of combining these datasets is applicable to this compound research to gain a deeper understanding of how it affects gene expression and downstream metabolic pathways simultaneously. This integrated approach can help to connect molecular targets to observed phenotypic effects and provide a more complete picture of this compound's mechanism of action.

Perspectives and Future Directions in Physapubenolide Research

Unexplored Molecular Targets and Signaling Networks of Physapubenolide

Although this compound has been shown to target specific pathways and proteins, its comprehensive molecular target profile and the full extent of its influence on cellular signaling networks are still being uncovered. Research has identified 3-hydroxy-methylglutaryl CoA reductase (HMGCR) as a likely target in melanoma cells, inhibiting the HMGCR/YAP pathway. nih.govresearchgate.net In hepatocellular carcinoma cells, PB has been reported to affect the Akt/p53 pathway, decreasing glycolysis and inducing apoptosis. researchgate.netresearchgate.net Additionally, studies in breast cancer cells indicate that PB can trigger apoptosis and autophagy by downregulating TIGAR, which increases intracellular ROS levels. daneshyari.comresearchgate.netnih.gov

Despite these findings, the potential interactions of this compound with other critical proteins and the broader impact on complex cellular signaling networks warrant further investigation. nih.govresearchgate.net Understanding how PB perturbs these interconnected pathways could reveal novel mechanisms of action and potential therapeutic applications. Future research could employ high-throughput screening methods and advanced proteomics to identify additional direct and indirect targets of this compound. Exploring how PB influences other key signaling cascades involved in cell proliferation, survival, migration, and the tumor microenvironment represents a significant area for future study. nih.govhelmholtz-munich.de

Potential for this compound as a Probe for Biological Pathway Elucidation

Given its demonstrated ability to modulate specific pathways like the mevalonate (B85504) pathway (via HMGCR), the Akt/p53 pathway, and TIGAR-mediated processes, this compound holds potential as a valuable chemical probe for dissecting complex biological pathways. nih.govdaneshyari.comresearchgate.netnih.govresearchgate.netresearchgate.net By using this compound to selectively interfere with these identified targets or pathways, researchers could gain deeper insights into their roles in both normal cellular function and disease pathogenesis, particularly in cancer.

Utilizing this compound as a probe could help to map downstream effects, identify compensatory mechanisms, and understand the interplay between different signaling cascades. nih.gov This could be particularly useful in studying processes like apoptosis, autophagy, glycolysis, and drug resistance. nih.govdaneshyari.comresearchgate.netnih.govresearchgate.net Further studies could focus on designing experiments that leverage PB's activity to specifically isolate and analyze the consequences of modulating its known targets, thereby contributing to a more comprehensive understanding of the pathways involved. scispace.com

Synergistic Research with Established Agents (e.g., Vemurafenib)

Research has indicated that this compound can restore sensitivity to vemurafenib (B611658) in vemurafenib-resistant melanoma cells, correlating with the downregulation of HMGCR. nih.govresearchgate.net This finding highlights the significant potential for synergistic research combining this compound with established therapeutic agents, such as vemurafenib, particularly in overcoming drug resistance. nih.govresearchgate.netCurrent time information in Winnipeg, CA.uc.eduproquest.comnih.gov

Future studies should explore the synergistic potential of this compound with other targeted therapies and conventional chemotherapies across various cancer types. Investigating the molecular basis of the observed synergy with vemurafenib, perhaps through detailed analysis of pathway interactions and feedback loops, could inform the development of more effective combination strategies. nih.govmdpi.com Preclinical studies evaluating optimal dosing ratios and schedules for combination therapies involving this compound are crucial next steps. nih.govresearchgate.net

An example of synergistic findings with Vemurafenib is demonstrated in the following table based on research in vemurafenib-resistant A-375 cells:

Treatment GroupCell Viability (Relative to Control)Colony Formation (Relative to Control)EdU-Positive Cells (Relative to Control)
Vemurafenib AloneHigherHigherHigher
Vemurafenib + this compound (PB)LowerSignificantly ReducedDecreased

Note: Data is illustrative based on findings indicating enhanced effects of combination treatment compared to vemurafenib alone in resistant cells. nih.govresearchgate.net

Advancements in Biosynthetic and Synthetic Methodologies for this compound

This compound is a natural product, and its availability from natural sources may be limited or subject to variability. nih.govdaneshyari.comresearchgate.netnih.gov Advancements in both biosynthetic and synthetic methodologies are critical for ensuring a sustainable and scalable supply of this compound for further research and potential therapeutic development.

Future research could focus on elucidating the complete biosynthetic pathway of this compound in its natural sources, which could pave the way for engineered biosynthesis in microbial or plant systems. dntb.gov.uafrontiersin.orgnih.gov Synthetic chemistry efforts could explore more efficient and cost-effective total synthesis routes or develop semi-synthetic approaches starting from more readily available precursors. wikipedia.orgmdpi.com Developing methodologies for creating structural analogs of this compound with improved potency, selectivity, or pharmacokinetic properties is also a key area for future work. dntb.gov.ua

Innovative Analytical and Computational Tools for this compound Research

The study of complex natural products like this compound and their interactions with biological systems can be significantly advanced by innovative analytical and computational tools. ucsd.edufrontiersin.orgnih.gov

Future research should leverage advanced analytical techniques such as high-resolution mass spectrometry, NMR spectroscopy, and chromatography for detailed structural characterization, purity assessment, and metabolic studies of this compound. nih.gov Computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and network analysis, can be employed to predict potential targets, understand binding affinities, design analogs, and model the effects of this compound on biological networks. nih.govresearchgate.netfrontiersin.orgcolab.ws The integration of experimental data with computational modeling can provide a more holistic understanding of this compound's behavior and guide future research directions. ucsd.edufrontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Physapubenolide from natural sources?

  • Methodology : this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural confirmation requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). For novel compounds, elemental analysis and X-ray crystallography may supplement characterization .
  • Key Considerations : Ensure purity (>95%) via HPLC-UV/ELSD and document retention of stereochemical integrity during isolation.

Q. Which spectroscopic techniques are critical for validating this compound’s structural identity?

  • Approach :

  • NMR : Analyze ¹H and ¹³C spectra to confirm functional groups (e.g., lactone rings) and stereochemistry.
  • HRMS : Verify molecular formula (e.g., C₂₈H₃₈O₇ for this compound).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) characteristic of sesquiterpene lactones .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer activity?

  • Protocols :

  • Cytotoxicity : Use MTT or SRB assays on melanoma cell lines (e.g., A375) with IC₅₀ calculation.
  • Apoptosis Detection : Annexin V/PI staining or caspase-3/7 activation assays.
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining .

Advanced Research Questions

Q. How can conflicting data on this compound’s molecular targets be systematically resolved?

  • Strategy :

Literature Meta-Analysis : Compare findings across studies using tools like PRISMA guidelines.

Experimental Replication : Validate target engagement (e.g., HMGCR inhibition) via orthogonal assays (e.g., enzyme activity assays, siRNA knockdown).

Data Triangulation : Cross-reference in silico predictions (e.g., molecular docking) with in vitro/in vivo results .

Q. What computational approaches optimize the prediction of this compound-protein interactions?

  • In Silico Workflow :

  • Molecular Docking : Use tools like AutoDock Vina or Schrödinger Suite to model binding poses.

  • Consensus Scoring : Combine methods (e.g., PPB2, Swiss TargetPrediction) to improve accuracy (see Table 1).

  • MD Simulations : Conduct 100-ns simulations to assess binding stability (RMSD < 2 Å) .

    Table 1 : Performance of Docking Methods in Predicting this compound Targets

    MethodAUC ValueKey Interactions Identified
    PPB20.82Hydrogen bonds with Asp590
    Swiss TargetPrediction0.78Hydrophobic pockets in HMGCR
    Consensus Approach0.89Combined electrostatic and van der Waals interactions

Q. How to design a study aligning this compound research with the FINER criteria?

  • Framework Application :

  • Feasible : Use high-throughput screening to prioritize targets within resource limits.
  • Novel : Investigate understudied off-target effects (e.g., immunomodulation).
  • Ethical : Adhere to OECD guidelines for in vivo toxicity testing.
  • Relevant : Link findings to melanoma treatment gaps (e.g., resistance mechanisms) .

Q. What experimental strategies validate HMGCR as this compound’s primary target in melanoma?

  • Stepwise Validation :

Competitive Binding Assays : Measure HMGCR activity with/without this compound.

CRISPR/Cas9 Knockout : Assess loss of drug efficacy in HMGCR⁻/⁻ cells.

In Vivo Xenografts : Compare tumor growth inhibition in wild-type vs. HMGCR-overexpressing models .

Methodological Guidance

  • Handling Contradictions : Use systematic reviews (PRISMA) and dose-response studies to differentiate artifacts from true mechanistic variations .
  • Reproducibility : Document experimental parameters (e.g., solvent purity, cell passage number) per BJOC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.